N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Monoamine oxidase inhibition Regioisomer selectivity Medicinal chemistry

N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034365-04-1; IUPAC: N-(2-morpholin-4-ylethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide) is a synthetic organic small molecule with molecular formula C18H27N3O4 and molecular weight 349.43 g/mol. The compound belongs to the isonicotinamide class, featuring a pyridine-4-carboxamide core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylmethoxy ether and at the carboxamide nitrogen with an N-(2-morpholinoethyl) side chain.

Molecular Formula C18H27N3O4
Molecular Weight 349.431
CAS No. 2034365-04-1
Cat. No. B2537361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
CAS2034365-04-1
Molecular FormulaC18H27N3O4
Molecular Weight349.431
Structural Identifiers
SMILESC1COCCC1COC2=NC=CC(=C2)C(=O)NCCN3CCOCC3
InChIInChI=1S/C18H27N3O4/c22-18(20-5-6-21-7-11-24-12-8-21)16-1-4-19-17(13-16)25-14-15-2-9-23-10-3-15/h1,4,13,15H,2-3,5-12,14H2,(H,20,22)
InChIKeyJXTAXQYXAIKITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034365-04-1): Baseline Identity and Structural Classification


N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034365-04-1; IUPAC: N-(2-morpholin-4-ylethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide) is a synthetic organic small molecule with molecular formula C18H27N3O4 and molecular weight 349.43 g/mol . The compound belongs to the isonicotinamide class, featuring a pyridine-4-carboxamide core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylmethoxy ether and at the carboxamide nitrogen with an N-(2-morpholinoethyl) side chain. This substitution pattern distinguishes it from related nicotinamide (pyridine-3-carboxamide) derivatives such as WAY-620147, which carry the carboxamide at the 3-position of the pyridine ring. The compound is available from commercial vendors at typical purity of 95% .

Why Generic Substitution Fails for N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: The Isonicotinamide vs. Nicotinamide Divergence


Compounds within the morpholinoethyl-pyridine carboxamide class cannot be interchanged based solely on name similarity because the position of the carboxamide group on the pyridine ring (isonicotinamide, 4-position versus nicotinamide, 3-position) fundamentally alters the pharmacophoric geometry, hydrogen-bonding vector, and target recognition profile. This is exemplified by the contrast between the isonicotinamide scaffold of N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide and the nicotinamide scaffold of WAY-620147, where the same N-(2-morpholinoethyl) side chain is attached to a different regioisomeric core. In monoamine oxidase (MAO) inhibition, for instance, the position of the carboxamide governs whether the compound preferentially occupies the MAO-A or MAO-B active site . Absent direct head-to-head comparison data, reliance on class-level structural inference remains the only basis for differentiation, underscoring the risk of assuming functional equivalence among regioisomers.

Quantitative Differentiation Evidence for N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Against Closest Structural Analogs


Structural Regioisomerism with WAY-620147: Isonicotinamide Core versus Nicotinamide Core

The target compound incorporates a pyridine-4-carboxamide (isonicotinamide) core, whereas the closest characterized analog WAY-620147 is a pyridine-3-carboxamide (nicotinamide) derivative. WAY-620147 is a dual MAO-A/MAO-B inhibitor with IC50 values of 26 μM (MAO-A) and 55 μM (MAO-B) . No published IC50, Ki, or EC50 values are currently available for the isonicotinamide target compound against MAO-A, MAO-B, or any other enzyme or receptor target. The regioisomeric difference is therefore class-level structural evidence only; no quantitative selectivity improvement for the isonicotinamide scaffold can be asserted without direct experimental data. The 2-((tetrahydro-2H-pyran-4-yl)methoxy) substituent additionally introduces steric bulk absent in WAY-620147, which may further differentiate binding modes, though this remains uncharacterized in public literature as of the search date.

Monoamine oxidase inhibition Regioisomer selectivity Medicinal chemistry

Research Application Scenarios for N-(2-morpholinoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide Based on Current Evidence


Regioisomer Probe for Monoamine Oxidase Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a matched-pair comparator to WAY-620147 in SAR campaigns exploring the impact of carboxamide regioisomerism (4-pyridyl vs. 3-pyridyl) on MAO-A versus MAO-B selectivity. The isonicotinamide core introduces a distinct hydrogen-bonding vector that may preferentially interact with MAO-A or MAO-B active-site residues; side-by-side IC50 profiling under identical assay conditions would generate the quantitative differentiation currently absent from public literature .

Core Scaffold for Parallel Library Synthesis of 2-Alkoxyisonicotinamide Derivatives

The compound serves as a modular scaffold for rapid derivatization. The 2-((tetrahydro-2H-pyran-4-yl)methoxy) group can be replaced with alternative alkoxy substituents, and the N-(2-morpholinoethyl) side chain can be diversified to generate focused libraries targeting CNS-penetrant enzyme inhibitors. The morpholinoethyl group is a well-precedented solubility- and permeability-enhancing motif , making the scaffold attractive for hit-to-lead optimization in neurological disease programs.

Negative Control or Selectivity Counter-Screen in Nicotinamide-Based MAO Programs

When profiling nicotinamide-series MAO inhibitors (e.g., WAY-620147 or its analogs), this isonicotinamide compound can serve as a regioisomeric selectivity control. Differential activity between the 3-carboxamide and 4-carboxamide series under standardized MAO-A/MAO-B fluorescence-based assays would provide critical validation of pharmacophore models .

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